Phenyl 4-methyl-1-piperidinecarboxylate
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28g/mol |
IUPAC Name |
phenyl 4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-11-7-9-14(10-8-11)13(15)16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
WURIROSRKBPVMF-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- The 4-methyl group could sterically hinder interactions at the piperidine nitrogen, altering receptor binding compared to analogs with amino (e.g., benzyl 4-aminopiperidine-1-carboxylate) or fluoro substituents .
- Synthetic Routes: Reductive amination (e.g., NaBH₃CN-mediated reactions) is a common method for synthesizing substituted piperidinecarboxylates, as seen in ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .
Analytical Methods :
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves reacting 4-methylpiperidine-1-carboxylic acid with phenol under acidic conditions. A typical protocol uses sulfuric acid (5–10 mol%) in toluene at 110–120°C for 12–24 hours. This method achieves moderate yields (45–60%) but requires careful control of water removal to shift equilibrium toward ester formation.
Reaction Equation:
Dean-Stark Trap Optimization
Improved yields (70–75%) are reported using a Dean-Stark apparatus to azeotropically remove water. Refluxing in xylene with p-toluenesulfonic acid (PTSA) as a catalyst reduces reaction time to 8–10 hours.
Nucleophilic Substitution Using 4-Methylpiperidine-1-Carbonyl Chloride
Chloride Intermediate Synthesis
4-Methylpiperidine-1-carbonyl chloride is prepared by treating 4-methylpiperidine-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The chloride is then reacted with phenol in the presence of a base (e.g., pyridine or triethylamine) to yield the target ester.
Reaction Conditions:
-
Step 1: SOCl₂ (1.2 equiv), DCM, 0°C → RT, 2 hours.
-
Step 2: Phenol (1.1 equiv), pyridine (2 equiv), DCM, RT, 6 hours.
Transesterification from Methyl or Ethyl Esters
Base-Catalyzed Transesterification
Methyl 4-methyl-1-piperidinecarboxylate undergoes transesterification with phenol using sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) as catalysts. Optimal conditions involve refluxing in toluene with a 5:1 molar ratio of phenol to methyl ester.
Key Data:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOMe | 110 | 12 | 65 |
| t-BuOK | 120 | 8 | 78 |
Enzymatic Transesterification
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This green chemistry approach achieves 50–60% yields at 40°C over 48 hours but is limited to small-scale synthesis.
Catalytic Coupling Using Borate-Sulfuric Acid Complex
Industrial-Scale Protocol
A borate-sulfuric acid catalyst (1:1 molar ratio) enables direct esterification between 4-methylpiperidine-1-carboxylic acid and phenol at 150°C under reduced pressure (7–10 mbar). This method, patented for its scalability, achieves 85–90% yields with minimal side products.
Advantages:
-
No solvent required.
-
Catalyst recyclability (3–4 cycles).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC methods (C18 column, 70:30 acetonitrile/water) confirm purity >99% for pharmaceutical-grade material.
Industrial Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| Direct Esterification | 120 | Moderate | High (acid waste) |
| Carbonyl Chloride | 200 | High | Moderate (SOCl₂ use) |
| Borate-Sulfuric Acid | 90 | High | Low |
Regulatory Compliance
Pharmaceutical applications require adherence to ICH Q11 guidelines, favoring catalytic methods with lower residual metal content.
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